3-Bromopyrazine-2-carbonitrile
Overview
Description
3-Bromopyrazine-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol . This compound has gained significant attention due to its numerous applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-Bromopyrazine-2-carbonitrile involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
- Another method involves using 3-hydroxy-6-bromopyrazine-2-amide as a starting material, with inorganic chloride added under the conditions of phosphorus oxychloride and DIEA .
Industrial Production Methods:
- In industrial settings, this compound is used in various manufacturing processes to improve product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromopyrazine-2-carbonitrile can undergo substitution reactions, particularly in the presence of nucleophiles.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Scientific Research Applications
Chemistry:
- 3-Bromopyrazine-2-carbonitrile is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents.
Industry:
- In industrial research, it is used to improve product quality and efficiency in various manufacturing processes.
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
3-bromopyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIQNUAYLKBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250022-24-2 | |
Record name | 3-bromopyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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